Oxazolidine, 3,3'-methylenebis[5-methyl-

Catalog No.
S604777
CAS No.
66204-44-2
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazolidine, 3,3'-methylenebis[5-methyl-

CAS Number

66204-44-2

Product Name

Oxazolidine, 3,3'-methylenebis[5-methyl-

IUPAC Name

5-methyl-3-[(5-methyl-1,3-oxazolidin-3-yl)methyl]-1,3-oxazolidine

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-8-3-10(6-12-8)5-11-4-9(2)13-7-11/h8-9H,3-7H2,1-2H3

InChI Key

BNKGKERDFRIJPU-UHFFFAOYSA-N

SMILES

CC1CN(CO1)CN2CC(OC2)C

Synonyms

grotan OX

Canonical SMILES

CC1CN(CO1)CN2CC(OC2)C

Description

The exact mass of the compound Oxazolidine, 3,3'-methylenebis[5-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oxazolidine, 3,3'-methylenebis[5-methyl-] is a chemical compound characterized by its oxazolidine structure, which contains a methylene bridge connecting two 5-methyl oxazolidine units. This compound is recognized for its potential applications in various fields, including pharmaceuticals and industrial processes. It typically appears as a clear or slightly yellowish liquid with a distinctive amine-like odor and is classified as corrosive and an irritant, posing health hazards upon exposure .

The primary reactions involving oxazolidine, 3,3'-methylenebis[5-methyl-] include:

  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, forming larger cyclic or acyclic structures.
  • Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-nitrogen bonds.
  • Polymerization: Under certain conditions, it can polymerize to form larger oligomeric or polymeric structures, which may enhance its properties for specific applications .

Oxazolidine, 3,3'-methylenebis[5-methyl-] exhibits notable biological activity, particularly as an antibacterial agent. Its high formaldehyde content contributes to its effectiveness against a broad spectrum of bacteria. The compound has shown promise in various antimicrobial applications and is gradually being accepted in markets that prioritize effective bactericides .

Oxazolidine, 3,3'-methylenebis[5-methyl-] finds applications in various sectors:

  • Antimicrobial Agents: Used in formulations aimed at preventing bacterial growth in industrial settings.
  • Corrosion Inhibitors: Effective in water-based metal cutting fluids and emulsions due to its stability and protective properties against rust.
  • Pharmaceuticals: Potentially useful in drug formulations where antibacterial properties are required.
  • Industrial Chemicals: Employed in oil and gas exploration products and mining operations .

Studies on the interactions of oxazolidine, 3,3'-methylenebis[5-methyl-] primarily focus on its reactivity with biological systems and other chemical compounds. Its antibacterial properties suggest interactions at the cellular level that inhibit bacterial growth. Additionally, its corrosive nature necessitates safety evaluations regarding its handling and use in industrial applications .

Several compounds share structural similarities with oxazolidine, 3,3'-methylenebis[5-methyl-], each exhibiting unique properties:

Compound NameStructure TypeKey Properties
5-Methyl-oxazolidineMonomerAntimicrobial properties
Methylene-bis(5-methyl oxazoline)DimerBroad-spectrum antibacterial effects
OxazolidineMonomerUsed primarily as an intermediate
2-Methyl-oxazolidineMonomerSimilar reactivity but different stability

Oxazolidine, 3,3'-methylenebis[5-methyl-] stands out due to its enhanced stability and higher yield during synthesis compared to similar compounds. Its unique methylene bridge provides distinctive chemical reactivity that differentiates it from other oxazolidines and derivatives.

XLogP3

0.7

UNII

M01VGS53YW

GHS Hazard Statements

Aggregated GHS information provided by 641 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 641 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 640 of 641 companies with hazard statement code(s):;
H302+H332 (70.16%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (19.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.47%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (17.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (75.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

66204-44-2

Wikipedia

Methylenebis(5-methyloxazolidine)

General Manufacturing Information

Oxazolidine, 3,3'-methylenebis[5-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-07-20

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